

Cytochalasin J: A Fungal Metabolite from Discovery to Application

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Compound of Interest

Compound Name: *Cytochalasin J*

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A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **Cytochalasin J**, a potent secondary metabolite of fungal origin. It covers the discovery and fungal sources of this compound, detailed experimental protocols for its isolation and biological evaluation, and an exploration of its mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of cytochalasans.

Discovery and Fungal Origin

Cytochalasin J is a member of the cytochalasan family, a class of fungal metabolites known for their diverse and potent biological activities. These compounds are characterized by a highly substituted isoindolone ring fused to a macrocyclic ring. The first cytochalasans were discovered in the 1960s, and since then, numerous analogues, including **Cytochalasin J**, have been isolated from various fungal species.^[1]

Cytochalasin J has been predominantly isolated from endophytic fungi, particularly those belonging to the genera *Phomopsis* and *Diaporthe*. Endophytic fungi reside within the tissues of living plants without causing any apparent disease, and they are a rich source of novel bioactive compounds.

Specifically, **Cytochalasin J** has been isolated from:

- Phomopsis sp., an endophytic fungus harbored in the nuts of *Garcinia kola*[2].
- Diaporthe cf. ueckeri, an endophytic fungus from which **Cytochalasin J** has been isolated and its structure elucidated[1].
- An endophytic fungus, Phomopsis sp. xz-18, isolated from the stem of *Camptotheca acuminata*, has also been reported to produce **Cytochalasin J** and its derivatives[3].

The production of **Cytochalasin J** by these fungi highlights the importance of exploring unique ecological niches for the discovery of novel secondary metabolites with therapeutic potential.

Quantitative Biological Activity

Cytochalasin J has demonstrated significant cytotoxic and antibacterial activities. The following tables summarize the quantitative data from various studies.

Table 1: Cytotoxicity of **Cytochalasin J** against Human Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)	Reference
K562	Human Chronic Myeloid Leukemia	1.5	[4]
HeLa	Cervical Cancer	-	[5]
L929	Mouse Fibroblast	-	[5]
MCF-7	Breast Adenocarcinoma	-	[5]
A549	Adenocarcinomic Human Alveolar Basal Epithelial Cells	-	[5]
PC-3	Prostate Cancer	-	[5]
SKOV-3	Ovarian Carcinoma	-	[5]
A431	Squamous Cell Carcinoma	-	[5]

Table 2: Antibacterial Activity of **Cytochalasin J** (MIC in µg/mL)

Bacterial Strain	MIC (µg/mL)	Reference
Shigella flexneri	-	[2]
Vibrio cholerae SG24	-	[2]
Vibrio cholerae PC2	-	[2]
Vibrio cholerae NB2	-	[2]
Vibrio cholerae CO6	-	[2]
Staphylococcus aureus ATCC 25923	-	[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of **Cytochalasin J**.

Isolation and Purification of Cytochalasin J from *Phomopsis* sp.

This protocol is a synthesized methodology based on procedures described for the isolation of cytochalasins from *Phomopsis* species.[2][3]

1. Fungal Culture and Extraction:

- Culture *Phomopsis* sp. on a solid rice medium (100 g rice and 100 mL water enriched with 0.3% peptone in flat culture bottles) at 25°C for 40 days.
- After the incubation period, add ethyl acetate (500 mL) to each culture bottle.
- Homogenize the mixture and allow it to macerate for 24 hours.
- Filter the mixture and concentrate the ethyl acetate extract under vacuum to yield the crude extract.

2. Chromatographic Purification:

- Subject the crude extract to column chromatography on silica gel using a gradient of chloroform and acetone.
- Monitor the fractions by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Combine fractions containing compounds with similar retention factors to those reported for **Cytochalasin J**.
- Further purify the selected fractions using reversed-phase high-performance liquid chromatography (HPLC) to obtain pure **Cytochalasin J**.

3. Structure Elucidation:

- Confirm the structure of the isolated compound as **Cytochalasin J** using spectroscopic methods, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D).^{[1][5][6]}

Cytotoxicity Assay (MTT Assay)

This protocol is based on the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of **Cytochalasin J** on cancer cell lines.^{[7][8][9]}

1. Cell Seeding:

- Seed cells in a 96-well plate at a density of 1×10^4 cells/well.
- Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

2. Compound Treatment:

- Prepare serial dilutions of **Cytochalasin J** in the appropriate cell culture medium.
- Remove the old medium from the wells and add 100 µL of the diluted compound solutions.
- Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).
- Incubate the plate for 72 hours.

3. MTT Addition and Formazan Solubilization:

- After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate for 1.5 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

- Carefully remove the medium containing MTT and add 150 μL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

4. Absorbance Measurement and Data Analysis:

- Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
- Measure the absorbance of each well using a microplate reader at a wavelength of 492 nm or 590 nm.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC_{50} value (the concentration that causes a 50% reduction in cell viability).

Antibacterial Assay (Broth Microdilution Method)

This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of **Cytochalasin J** against bacterial strains.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

1. Preparation of Bacterial Inoculum:

- Culture the bacterial strains overnight in a suitable broth medium.
- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
- Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in the test wells.

2. Serial Dilution of **Cytochalasin J**:

- Dispense 100 μL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.
- Add 100 μL of a stock solution of **Cytochalasin J** to the first column of wells.
- Perform two-fold serial dilutions by transferring 100 μL from each well to the next, across the plate.

3. Inoculation and Incubation:

- Inoculate each well (except for the sterility control) with 100 μL of the final bacterial inoculum.
- Include a growth control (no compound) and a sterility control (no bacteria).
- Incubate the plate at 37°C for 18-24 hours.

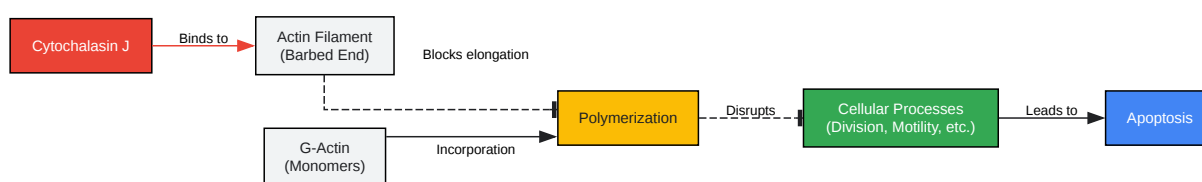
4. Determination of MIC:

- After incubation, visually inspect the wells for turbidity.
- The MIC is defined as the lowest concentration of **Cytochalasin J** that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of Actin Polymerization

The primary mechanism of action for cytochalasins, including **Cytochalasin J**, is the disruption of the actin cytoskeleton. They bind to the barbed (plus) end of actin filaments, which inhibits both the assembly and disassembly of actin monomers.^{[15][16]} This interference with actin dynamics leads to a cascade of cellular effects, including inhibition of cell division, motility, and the induction of apoptosis.^{[17][18]}

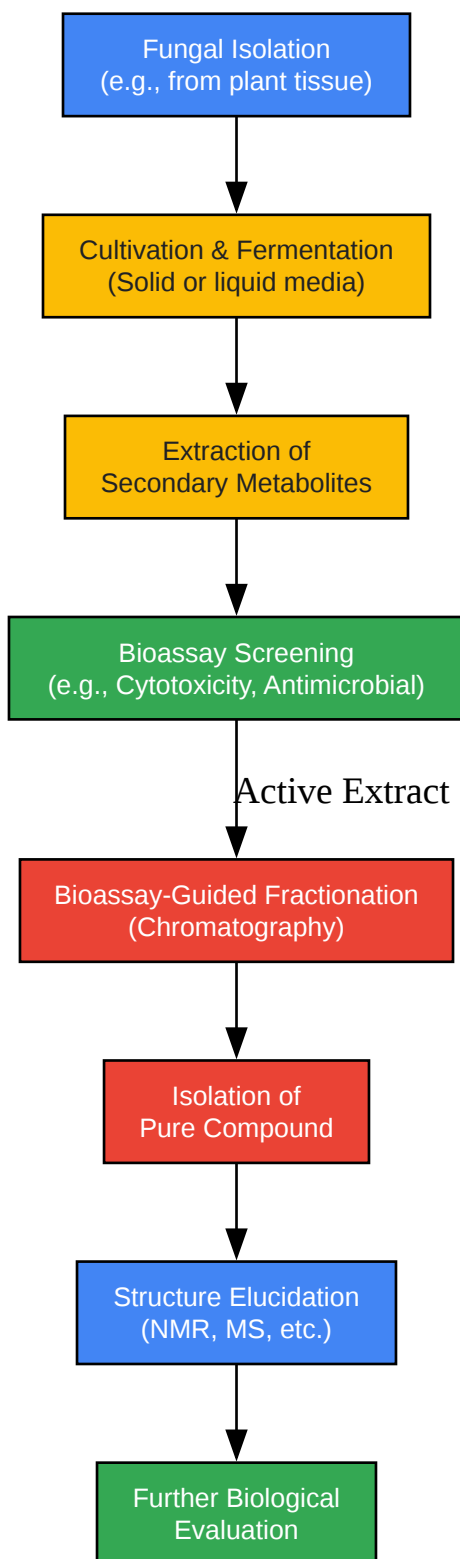


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Caption: Inhibition of actin polymerization by **Cytochalasin J**.

Experimental Workflow for Fungal Metabolite Discovery

The discovery of novel fungal metabolites like **Cytochalasin J** typically follows a systematic workflow that integrates microbiology, chemistry, and biology.



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Caption: General workflow for the discovery of fungal metabolites.

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